5-(Chloromethyl)benzo[d]thiazole
Description
Fundamental Principles and Architectural Significance of the Benzo[d]thiazole Heterocycle
The benzo[d]thiazole, or 1,3-benzothiazole, framework is an aromatic heterocyclic compound characterized by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. wikipedia.org This amalgamation of two distinct ring systems imparts a unique set of physicochemical properties to the molecule. The nine atoms that constitute the bicyclic core, along with any attached substituents, are coplanar. wikipedia.org The thiazole ring, being electron-withdrawing, influences the electron density distribution across the entire fused system. wikipedia.org
Historical Context and Evolution of Research on Chloromethylated Benzo[d]thiazole Derivatives
The exploration of benzo[d]thiazole chemistry has a rich history, with initial studies focusing on the synthesis and basic reactivity of the parent heterocycle. A pivotal development in this field was the introduction of the chloromethyl group onto the benzothiazole (B30560) scaffold. The chloromethyl group is a highly reactive functional group, serving as a key electrophile in various nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of other functional groups and molecular fragments onto the benzothiazole core, thereby enabling the generation of extensive libraries of derivatives for further investigation.
Early research into chloromethylated benzo[d]thiazoles likely stemmed from the broader interest in chloromethylation reactions as a means of functionalizing aromatic compounds. The synthesis of compounds like 2-(chloromethyl)benzo[d]thiazole has been documented through various methods, including the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of a condensing agent like polyphosphoric acid. jyoungpharm.orgjyoungpharm.org Another approach involves the reaction of 2-aminobenzenethiol with 2-chloro-1,1,1-triethoxyethane. thieme-connect.de Over time, research has expanded to include various substituted chloromethylated benzo[d]thiazoles, including the subject of this article, 5-(chloromethyl)benzo[d]thiazole. This evolution has been driven by the continuous search for novel compounds with enhanced biological activities and material properties.
Academic Relevance and Research Trajectories of this compound
The compound this compound has emerged as a molecule of significant academic and research interest due to its potential as a versatile intermediate in the synthesis of a wide range of functional molecules. nbinno.com The strategic placement of the reactive chloromethyl group at the 5-position of the benzothiazole ring allows for targeted modifications, leading to the development of novel derivatives with specific biological or material properties.
Current research trajectories involving this compound are diverse. In the field of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of potential therapeutic agents. The benzothiazole core itself is a privileged scaffold, present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comijper.orgrsc.orgnih.gov The ability to readily modify the 5-position via the chloromethyl group allows for the systematic exploration of structure-activity relationships (SAR), a fundamental aspect of drug discovery. For instance, the chloromethyl group can be displaced by various nucleophiles to introduce different side chains, which can in turn modulate the compound's interaction with biological targets.
In materials science, the reactivity of this compound is harnessed to create novel organic materials. The benzothiazole moiety is known to be a component of certain dyes and fluorescent materials. mdpi.com By incorporating this scaffold into larger polymeric or molecular structures via reactions at the chloromethyl position, researchers can develop new materials with tailored optical, electronic, or thermal properties.
The academic relevance of this compound is underscored by its role as a key building block that bridges fundamental organic synthesis with applied areas of science. Future research is likely to continue exploring its utility in creating novel molecular architectures with enhanced functionalities for a wide range of applications.
Structure
2D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMXQRNBFSKEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloromethyl Benzo D Thiazole and Its Analogs
Direct Synthesis of 5-(Chloromethyl)benzo[d]thiazole
The direct synthesis of this compound presents a formidable challenge due to the reactive nature of the chloromethyl group, which may not be compatible with the conditions typically employed for benzothiazole (B30560) ring formation. Research has consequently focused on indirect methods, such as the synthesis of a more stable precursor like 5-(hydroxymethyl)benzo[d]thiazole, followed by a chlorination step.
Cyclization Reactions for Benzo[d]thiazole Ring Formation with Chloromethyl Integration
Direct cyclization methods that incorporate a chloromethyl group at the 5-position are not prominently described in the literature, likely due to the high reactivity of the chloromethyl moiety which can lead to unwanted side reactions under the thermal or acidic/basic conditions often required for ring closure.
Post-Cyclization Functionalization and Selective Chloromethylation at the C-5 Position
A more viable and controlled approach to the synthesis of this compound involves the functionalization of a pre-existing benzothiazole ring system. This can be achieved through a two-step process: the synthesis of 5-(hydroxymethyl)benzo[d]thiazole followed by the conversion of the hydroxyl group to a chloro group.
One documented method for the synthesis of the precursor, benzo[d]thiazol-5-ylmethanol (B1291708), involves the reduction of benzo[d]thiazole-5-carboxaldehyde. This reduction can be efficiently carried out using sodium borohydride (B1222165) smolecule.com. The resulting alcohol can then be converted to the desired this compound. While specific conditions for the chlorination of benzo[d]thiazol-5-ylmethanol are not extensively detailed in readily available literature, the use of common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent is a standard chemical transformation for converting benzylic alcohols to their corresponding chlorides.
Another potential, though less direct, post-cyclization strategy could involve the synthesis of 5-methylbenzo[d]thiazole. The methyl group could then be subjected to free-radical chlorination, for instance using N-chlorosuccinimide (NCS) in the presence of a radical initiator, to yield this compound.
Preparation of Related Chloromethylated Benzo[d]thiazole Derivatives
The synthesis of positional isomers of chloromethylated benzothiazoles, particularly 2-(chloromethyl)benzo[d]thiazole, is well-documented and provides valuable insights into the reactivity and functionalization of the benzothiazole nucleus.
Synthesis of 2-(Chloromethyl)benzo[d]thiazole and Other Positional Isomers
The most common and direct route to 2-(chloromethyl)benzo[d]thiazole involves the condensation of 2-aminothiophenol (B119425) with chloroacetic acid or its derivatives. One reported procedure involves heating a mixture of 2-aminobenzenethiol and chloroacetic acid with polyphosphoric acid jyoungpharm.org. This method provides a straightforward one-step synthesis of the desired product.
Another synthetic approach involves the acylation of 2-aminobenzothiazole (B30445) derivatives. For instance, 6-alkoxy-2-aminobenzothiazoles can be reacted with chloroacetyl chloride in acetone (B3395972) to yield the corresponding 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide intermediates, which are precursors to further functionalized 2-substituted benzothiazoles nih.gov.
The synthesis of other positional isomers, such as 4-, 6-, or 7-(chloromethyl)benzo[d]thiazole, is less commonly described and would likely require starting materials with the chloromethyl functionality already in place on the benzene (B151609) ring prior to cyclization.
Nucleophilic Substitution Strategies for Incorporating Chloromethyl Groups
The introduction of a chloromethyl group onto the benzothiazole ring via nucleophilic substitution is not a conventional strategy. The benzothiazole ring system is generally susceptible to nucleophilic attack at the C2-position, especially when a good leaving group is present cas.cn. However, this reactivity is typically exploited to introduce other functional groups rather than a chloromethyl moiety. A hypothetical nucleophilic substitution to introduce a chloromethyl group would require a suitable chloromethyl anion equivalent, which is not a common reagent in organic synthesis.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound primarily focuses on the two-step post-cyclization functionalization route. Key parameters for the reduction of benzo[d]thiazole-5-carboxaldehyde and the subsequent chlorination of the resulting alcohol need to be carefully controlled to maximize the yield and purity of the final product.
For the synthesis of the key positional isomer, 2-(chloromethyl)benzo[d]thiazole, optimization would involve screening different condensing agents, solvents, reaction temperatures, and times for the reaction between 2-aminothiophenol and chloroacetic acid or its derivatives. The use of microwave irradiation has been shown to be an effective method for accelerating this type of cyclization reaction nih.gov.
Below is a data table summarizing various synthetic approaches to chloromethylated benzothiazole derivatives based on available literature.
| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 2-(Chloromethyl)benzo[d]thiazole | 2-Aminobenzenethiol, Chloroacetic acid | Polyphosphoric acid, heat | Not specified | jyoungpharm.org |
| 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | 6-Alkoxy-2-aminobenzothiazole, Chloroacetyl chloride | Acetone, room temperature | Not specified | nih.gov |
| 2-(Chloromethyl)benzothiazole | 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, microwave irradiation, 10 min | High | nih.gov |
| Benzo[d]thiazol-5-ylmethanol | Benzo[d]thiazole-5-carboxaldehyde | Sodium borohydride | Not specified | smolecule.com |
Microwave-Assisted and Green Chemistry Approaches in Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. airo.co.inresearchgate.net Microwave-assisted synthesis and green chemistry principles are increasingly being applied to the synthesis of benzothiazole derivatives, offering advantages such as reduced reaction times, higher yields, and the use of more environmentally benign reagents and solvents. nih.govscielo.brsemanticscholar.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govsemanticscholar.org In the context of benzothiazole synthesis, microwave-assisted methods have been successfully employed for the condensation of 2-aminothiophenols with various reagents to form the benzothiazole ring. For example, the synthesis of 2-chloromethyl-benzothiazole has been reported via the microwave-assisted condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, with the reaction completing in just 10 minutes. mdpi.comnih.gov This rapid and efficient method highlights the potential of microwave technology for the synthesis of chloromethylated benzothiazole analogs. While a specific microwave-assisted protocol for the direct chloromethylation of the benzothiazole ring at the 5-position is not extensively documented, the general success of this technology in benzothiazole chemistry suggests its applicability. The use of microwave heating can potentially reduce the reaction time and improve the efficiency of the Blanc chloromethylation or other related electrophilic substitution reactions. semanticscholar.org
Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. airo.co.inresearchgate.net For the synthesis of benzothiazole derivatives, several green approaches have been explored. These include the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. nih.govairo.co.in For instance, the use of waste curd water as a catalytic solvent in the microwave-mediated synthesis of 2-arylbenzothiazoles represents an innovative and environmentally friendly approach. tandfonline.com Other green strategies involve the use of biocatalysts, such as Acacia concinna, under microwave irradiation without any solvent. nih.gov The development of catalytic systems that are reusable and operate under mild conditions is also a key aspect of green chemistry in this field. nih.govmdpi.com While specific green chemistry protocols for the synthesis of this compound are still emerging, the broader trends in benzothiazole synthesis point towards a future where sustainable practices will be integral to the production of this important chemical intermediate.
| Synthetic Approach | Key Features | Potential Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields, reduced side reactions | mdpi.comnih.govsemanticscholar.org |
| Green Solvents | Use of water, ethanol, or ionic liquids | Reduced toxicity, biodegradability, recyclability | airo.co.intandfonline.com |
| Biocatalysis | Use of natural catalysts | Environmentally benign, high selectivity | nih.gov |
| Solvent-Free Reactions | Reactions conducted without a solvent | Reduced waste, cost-effective, simplified work-up | airo.co.in |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloromethyl Benzo D Thiazole
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For 5-(Chloromethyl)benzo[d]thiazole, this method provides insights into the energy levels of its chromophoric system, which is primarily the benzothiazole (B30560) moiety. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals.
The electronic absorption spectrum of benzothiazole and its derivatives is characterized by distinct absorption bands in the UV region, which are attributed to π → π* and n → π* transitions. The benzothiazole ring system, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, constitutes the principal chromophore responsible for these absorptions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* anti-bonding orbitals of the aromatic system. The n → π* transitions, typically of lower intensity, involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen and sulfur atoms, to a π* anti-bonding orbital.
While specific experimental UV-Vis spectral data for this compound is not extensively documented in the reviewed literature, the absorption characteristics can be inferred from studies on the parent benzothiazole and its other substituted derivatives. The introduction of a chloromethyl group at the 5-position of the benzothiazole ring is expected to act as an auxochrome, which may cause a slight shift in the absorption maxima (λmax) and an alteration in the molar absorptivity (ε) compared to the unsubstituted benzothiazole. Such shifts are influenced by the electronic effects of the substituent and its interaction with the solvent.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic absorption spectra of benzothiazole and its derivatives, providing valuable information on their electronic transitions. scirp.org These computational methods can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.
For the parent benzothiazole molecule, theoretical calculations have identified primary electronic transitions involving excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org These transitions are fundamental to understanding the electronic behavior of its derivatives. The solvent environment also plays a crucial role in the position and intensity of absorption bands, with solvent polarity often influencing the energy levels of the molecular orbitals involved in the electronic transitions. mdpi.com
To illustrate the typical absorption characteristics of the benzothiazole core, the following table presents theoretical UV-Vis absorption data for the parent benzothiazole molecule in the gas phase, as determined by computational studies.
| Compound Name | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition |
| Benzothiazole | 277.23 | 4.47 | 0.08 | n → π |
| Benzothiazole | 264.65 | 4.68 | 0.12 | π → π |
This data is based on theoretical calculations for the parent benzothiazole and is intended to be illustrative of the core chromophore's properties. scirp.org
The study of the UV-Vis absorption spectra of various benzothiazole derivatives has shown that the position and intensity of the absorption bands are sensitive to the nature and position of substituents on the benzothiazole ring system. nbu.edu.saunife.it For instance, electron-donating or electron-withdrawing groups can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. unife.it
Reactivity and Transformational Chemistry of 5 Chloromethyl Benzo D Thiazole
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group in 5-(chloromethyl)benzo[d]thiazole serves as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN) with a variety of nucleophiles. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups, providing a facile route to a library of substituted benzothiazole (B30560) derivatives.
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride ion from this compound to form the corresponding N-substituted (benzo[d]thiazol-5-yl)methylamines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting amino-functionalized benzothiazoles are important precursors for the synthesis of biologically active compounds.
While specific examples for the reaction of this compound with hydrazines are not extensively documented in the reviewed literature, the nucleophilic nature of hydrazine (B178648) and its derivatives suggests a similar reactivity. The reaction is expected to yield 5-(hydrazinylmethyl)benzo[d]thiazole derivatives, which are valuable intermediates in the synthesis of heterocyclic systems such as pyrazoles and triazines. For instance, the reaction of 2-hydrazinylbenzo[d]thiazole with various aldehydes is a known route to hydrazone derivatives mdpi.comnih.gov.
The alkylation of triazoles with haloalkanes is a common method for the synthesis of N-substituted triazole derivatives. The reaction of this compound with a triazole, typically in the presence of a base, would be expected to yield the corresponding 5-((1,2,3-triazol-1-yl)methyl)benzo[d]thiazole or 5-((1,2,4-triazol-1-yl)methyl)benzo[d]thiazole isomers. A related synthesis involves the reaction of 2-benzothiazolyl acetohydrazide with phenyl isothiocyanate followed by methyl iodide to form a triazole derivative, demonstrating the compatibility of the benzothiazole and triazole moieties iucr.org. The synthesis of triazolobenzothiazoles has also been achieved through copper-catalyzed azide-alkyne cycloaddition reactions, highlighting an alternative strategy to link these two heterocyclic systems nih.gov.
Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles This table is illustrative and based on general chemical principles, as direct literature examples for this compound were limited.
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-((benzo[d]thiazol-5-yl)methyl)alkan-1-amine |
| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-((benzo[d]thiazol-5-yl)methyl)-N-alkylalkan-1-amine |
| 1,2,4-Triazole | Base (e.g., NaH), Solvent (e.g., DMF) | 5-((1H-1,2,4-triazol-1-yl)methyl)benzo[d]thiazole |
The reaction of this compound with alcohols and phenols provides access to the corresponding ether derivatives. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide ions. For example, the reaction of 2-(chloromethyl)benzo[d]thiazole with substituted phenols in the presence of potassium carbonate in tetrahydrofuran (B95107) has been reported to yield (2-(benzo[d]thiazol-2-ylmethoxy)-substituted-phenyl)(4-substituted-phenyl)methanones jyoungpharm.org. A similar reactivity is expected for the 5-chloromethyl isomer.
The reaction with alcohols to form alkoxy derivatives is also feasible, often requiring a stronger base to deprotonate the alcohol. Sodium methoxide, for example, is a common reagent for such transformations .
Table 2: Examples of Reactions with Oxygen-Based Nucleophiles This table includes analogous reactions of the 2-chloromethyl isomer due to limited specific data for the 5-chloromethyl isomer.
| Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Substituted Phenol | K₂CO₃, THF, 40°C | (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(substitutedphenyl)methanone | jyoungpharm.org |
| Alcohol (R-OH) | NaH, THF | 5-(alkoxymethyl)benzo[d]thiazole | Inferred |
The soft nature of sulfur nucleophiles makes them excellent partners for reaction with the soft electrophilic center of the chloromethyl group. Thiols readily react with this compound in the presence of a base to form thioethers. A general procedure for the synthesis of 2-benzylsulfanyl BTA derivatives involves the reaction of 2-mercaptobenzothiazole (B37678) with various benzyl (B1604629) chlorides in the presence of potassium carbonate and a catalytic amount of potassium iodide in THF mdpi.com. This reaction is analogous to the reaction of this compound with thiols.
Furthermore, the synthesis of an isothiouronium salt from 5-methyl-2-(chloromethyl)benzothiazole has been reported, demonstrating the reactivity of the chloromethyl group with thiourea (B124793) researchgate.net. The reaction of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles has been achieved through the nucleophilic substitution of 2-bromo-5-nitrothiazole (B146120) with benzothiazole-2-thiol in the presence of sodium methoxide, further illustrating the formation of thioether linkages in benzothiazole chemistry nih.gov.
Table 3: Examples of Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole | K₂CO₃, KI (cat.), THF, rt, 24h | 2-(benzylthio)benzo[d]thiazole | mdpi.com |
| Thiourea | Not specified | Isothiouronium salt | researchgate.net |
| Benzothiazole-2-thiol | MeONa, Methanol, rt, 16h | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | nih.gov |
Cyclization and Annulation Reactions Driven by the Chloromethyl Group
The reactive chloromethyl group of this compound can be strategically employed in cyclization reactions to construct fused heterocyclic systems. These reactions can be either intramolecular, where a nucleophilic center within the same molecule attacks the chloromethyl group, or intermolecular, involving a reaction with a separate molecule to build a new ring.
Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of novel polycyclic heteroaromatic compounds. For example, if a nucleophilic group is introduced at a suitable position on a side chain attached to the benzothiazole nucleus, it can undergo an intramolecular SN2 reaction with the chloromethyl group to form a new ring.
This compound can also serve as a building block in intermolecular annulation reactions, where it provides two atoms (the methylene (B1212753) carbon and an adjacent aromatic carbon) to a new ring system. These reactions often involve a sequence of reactions, such as an initial nucleophilic substitution followed by a cyclization step.
Specific examples of intermolecular annulation reactions involving this compound are not well-documented in the surveyed literature. However, the general reactivity of benzyl chloride derivatives in reactions such as the Friedel-Crafts alkylation suggests that under appropriate conditions, this compound could react with aromatic compounds to form diarylmethane structures, which could then be further elaborated into fused ring systems. Moreover, cascade reactions involving visible-light-promoted cyclization of 2-haloaryl isothiocyanates and isocyanides have been used to access benzo[d]imidazo[5,1-b]thiazoles, demonstrating the utility of cyclization strategies in building complex benzothiazole-containing heterocycles rsc.org.
Metal-Catalyzed Cross-Coupling Reactions Involving Functionalized Derivatives
The chloromethyl group at the 5-position of the benzothiazole ring serves as an effective electrophilic partner in a range of metal-catalyzed cross-coupling reactions. These transformations are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the benzothiazole framework. While direct studies on this compound are not extensively documented, the reactivity of analogous benzylic chlorides, particularly on related heterocyclic systems like benzothiophene, provides significant insight into its synthetic potential.
Nickel and palladium catalysts are prominently used for these coupling reactions. For instance, nickel-catalyzed Kumada-type couplings of benzylic ethers and chlorides with Grignard reagents have been shown to proceed efficiently, suggesting a viable route for the alkylation or arylation of this compound. nih.govescholarship.orgnih.govorganic-chemistry.org Similarly, nickel-catalyzed Heck-type reactions, which couple benzylic chlorides with simple olefins, offer a pathway to introduce alkenyl groups. organic-chemistry.org These reactions often exhibit high selectivity and functional group tolerance. nih.govorganic-chemistry.org
The following table summarizes representative metal-catalyzed cross-coupling reactions that are analogous to the expected reactivity of this compound, based on studies with similar benzylic halides.
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions with Benzylic Halides
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Kumada Coupling | Ni(dppe)Cl₂ | Aryl Grignard | 5-Arylmethyl-benzothiazole | nih.gov |
| Kumada Coupling | Ni(cod)₂ / rac-BINAP | Alkyl Grignard | 5-Alkylmethyl-benzothiazole | nih.gov |
| Heck-Type Reaction | Ni(0) / PCyPh₂ | α-Olefin | 5-(Allyl)-benzothiazole derivative | organic-chemistry.org |
These examples underscore the potential of this compound as a versatile substrate in modern synthetic organic chemistry, allowing for the construction of a library of 5-substituted benzothiazole derivatives.
Selective Oxidation and Reduction Chemistry of the Chloromethyl Functionality
The chloromethyl group of this compound can be selectively oxidized to formyl and carboxyl groups or reduced to a methyl group, further expanding its synthetic utility.
Oxidation Reactions:
The selective oxidation of the chloromethyl group to an aldehyde (5-formylbenzo[d]thiazole) is a valuable transformation, as the formyl group can participate in a wide array of subsequent reactions. Classic methods for the oxidation of benzylic halides to aldehydes, such as the Sommelet and Hass-Bender oxidations, are applicable in this context.
The Sommelet reaction involves the reaction of the benzylic halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. This method has been successfully applied to the synthesis of 2-substituted-5-formyl-1,3,4-thiadiazole derivatives from their corresponding chloromethyl precursors, indicating its potential for the oxidation of this compound. farmaciajournal.com
The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides into benzaldehydes. wikipedia.org This reaction proceeds via an initial SN2 displacement of the chloride, followed by a pericyclic rearrangement to yield the aldehyde.
Further oxidation to the carboxylic acid (5-benzo[d]thiazolecarboxylic acid) can be achieved from the intermediate aldehyde or directly from the chloromethyl compound using stronger oxidizing agents. A plausible synthetic route involves the initial conversion of the chloromethyl group to a hydroxymethyl group, which can then be oxidized to the carboxylic acid. researchgate.net
Reduction Reactions:
The reduction of the chloromethyl group to a methyl group provides access to 5-methylbenzo[d]thiazole. This transformation can be accomplished through various methods, including catalytic transfer hydrogenation. Organocatalytic transfer hydrogenation using a hydrogen donor like benzothiazoline (B1199338) in the presence of a chiral phosphoric acid has been demonstrated for the reduction of ketimines, and similar principles can be applied to the reduction of the C-Cl bond. nih.gov
The following table provides an overview of potential selective oxidation and reduction reactions for the chloromethyl functionality of this compound, based on established synthetic methodologies for similar substrates.
Table 2: Selective Oxidation and Reduction of the Chloromethyl Group
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | |||
| to Aldehyde | 1. Hexamethylenetetramine, CHCl₃ | 5-Formylbenzo[d]thiazole | farmaciajournal.com |
| 2. 50% Acetic Acid, H₂O, HCl | |||
| to Aldehyde | Sodium 2-nitropropanide | 5-Formylbenzo[d]thiazole | wikipedia.org |
| Reduction | |||
| to Methyl | Catalytic Transfer Hydrogenation (e.g., with a hydrogen donor) | 5-Methylbenzo[d]thiazole | nih.gov |
The ability to selectively manipulate the chloromethyl group through both oxidation and reduction further enhances the value of this compound as a versatile intermediate in the synthesis of functionalized benzothiazole derivatives for various applications.
Computational Chemistry and Mechanistic Investigations of 5 Chloromethyl Benzo D Thiazole
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic characteristics of organic compounds like benzothiazole (B30560) derivatives. acs.org These methods allow for the prediction of various properties that are crucial for understanding the behavior of these molecules.
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. scirp.org These calculations also provide the total electronic energy of the molecule. For benzothiazole derivatives, studies have shown that the B3LYP functional combined with a basis set such as 6-311++G(d,p) or 6-31+G(d,p) provides reliable geometric parameters. scirp.orgimist.ma
Calculations on various 2-substituted benzothiazole derivatives have determined bond lengths and angles. For instance, in 2-vinyl-1,3-benzothiazole, the C-C bond lengths are in the range of 1.457–1.480 Å. scirp.org The C=N bond length of the thiazole (B1198619) ring can vary, for example, from 1.294 Å in a 2-carbonyl fluoride (B91410) substituted benzothiazole to 1.341 Å in a 2-pyridyl substituted one, indicating the influence of the substituent on the electronic structure. scirp.org The S-C bond lengths in the thiazole ring also show variability based on the substituent. scirp.org It is expected that similar calculations for 5-(chloromethyl)benzo[d]thiazole would reveal the specific influence of the chloromethyl group on the geometry of the benzothiazole core.
Table 1: Representative Calculated Bond Lengths (Å) and Bond Angles (°) for Benzothiazole Derivatives from DFT Studies Note: This data is for various benzothiazole derivatives and not this compound.
| Parameter | 2-vinyl-1,3-benzothiazole scirp.org | 2-(2-pyridyl)-1,3-benzothiazole scirp.org | 2-(4'-Bromobenzamido)benzothiazole researchgate.net |
|---|---|---|---|
| C=N | 1.297 | 1.341 | - |
| S-C7 | 1.772 | 1.793 | - |
| S-C1 | 1.750 | 1.745 | - |
| C-C (thiazole) | 1.457 | - | - |
| C-C (benzene) | - | - | - |
| C-N-C Angle | - | - | - |
| C-S-C Angle | - | - | - |
| C20-C18-N23 Angle | - | - | - |
| C1-C2-N13 Angle | - | - | 115.3 |
Data is illustrative and sourced from studies on different derivatives.
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are employed to predict NMR chemical shifts. imist.maorganic-chemistry.org These predictions are valuable for confirming the structure of synthesized compounds. Studies on benzothiazole derivatives have shown good agreement between calculated and experimental 1H and 13C NMR chemical shifts. imist.maacs.org
For a series of benzothiazole derivatives, the calculated chemical shifts of the aromatic protons were found to be in the range of 7.90 to 7.15 ppm, which aligns well with experimental values of 7.70–7.25 ppm. imist.ma In another study on novel 1,2,3-triazole-based benzothiazole derivatives, a strong correlation (R² = 0.996 for 1H NMR and R² = 0.995 for 13C NMR) was observed between the experimental and calculated data using the B3LYP/6-31+G(d,p) level of theory. acs.org This high level of accuracy suggests that the NMR spectrum of this compound could be reliably predicted.
Table 2: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Benzothiazole Derivative Note: This data is for a specific derivative and not this compound.
| Atom | Experimental 1H NMR researchgate.net | Calculated 1H NMR researchgate.net | Experimental 13C NMR researchgate.net | Calculated 13C NMR researchgate.net |
|---|---|---|---|---|
| H-4 | 8.01 | - | - | - |
| H-5 | 7.45-7.49 | - | - | - |
| H-6 | 7.34 | - | - | - |
| H-7 | 7.77 | - | - | - |
| C4 | - | - | 120.27 | - |
| C5 | - | - | 123.74 | - |
| C6 | - | - | 126.23 | - |
| C7 | - | - | 121.78 | - |
Data from a study on 2-(4'-Bromobenzamido)benzothiazole. researchgate.net
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. imist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. imist.ma
For various benzothiazole derivatives, the HOMO and LUMO are typically distributed over the entire molecule, indicating a π-conjugated system. imist.ma The HOMO-LUMO gap can be tuned by changing the substituents. For example, in a series of five benzothiazole derivatives, the energy gap ranged from 4.46 to 4.73 eV, with the derivative bearing two electron-withdrawing CF3 groups having the lowest gap and thus being the most reactive. imist.ma It is expected that the electron-withdrawing nature of the chloromethyl group in this compound would also influence its FMO energies and reactivity. From the HOMO and LUMO energies, various reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. imist.maimist.ma
Molecular Dynamics (MD) Simulations of this compound and its Interactions
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been the subject of numerous MD simulations. These studies provide valuable insights into the dynamic behavior of the benzothiazole scaffold when interacting with biological targets.
MD simulations on benzothiazole-based inhibitors targeting enzymes like p56lck kinase, Hsp90, and the anti-apoptotic protein Bcl-2 have been conducted to assess the stability of ligand-protein complexes. biointerfaceresearch.commdpi.comnih.gov For instance, a 100 ns molecular dynamics simulation of a benzothiazole-triazole hybrid bound to Bcl-2 confirmed the stability of the complex, reinforcing the proposed mechanism of action. nih.gov Such simulations typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the conformational changes and stability of the ligand in the binding pocket over time. nih.gov These computational investigations are crucial for validating docking poses and understanding the energetic landscape of the binding process, which is essential for the rational design of more effective inhibitors. tcmsp-e.com
In a study of thiazole-based hydrazones targeting the EGFR binding pocket, MD simulations were used to assess the stability and conformational behavior of the compounds within the binding site. mdpi.com Similarly, MD simulations of benzothiazole-based inhibitors of PI3Kα helped to elucidate the probable binding modes at the ATP binding pocket. tcmsp-e.com These examples underscore the power of MD simulations in providing a dynamic picture of the interactions between benzothiazole derivatives and their protein targets, a crucial step in the development of new therapeutic agents.
In Silico Screening and Molecular Docking Studies with Biochemical Targets
The benzothiazole scaffold, for which this compound is a key synthetic intermediate, has been extensively utilized in in silico screening and molecular docking studies to identify and optimize inhibitors for a wide range of biochemical targets. These computational approaches have been pivotal in the discovery of novel anticancer agents and other therapeutics.
Molecular docking has been a cornerstone in predicting the binding modes and affinities of benzothiazole derivatives to various protein targets. These studies have identified key interactions that are crucial for the inhibitory activity of these compounds. For example, docking studies of benzothiazole-carboxamide hybrids against the epidermal growth factor receptor (EGFR) have revealed important binding interactions. nih.gov
In the context of anticancer drug discovery, benzothiazole derivatives have been docked against a multitude of targets. For instance, in the development of inhibitors for the anti-apoptotic protein Bcl-2, molecular docking studies revealed significant binding interactions for benzothiazole-triazole hybrids. nih.gov Similarly, docking studies were instrumental in identifying benzothiazole-based compounds as potent inhibitors of kinases like ITK, p56lck, ATR, VEGFR-2, and BRAF. biointerfaceresearch.comnih.govmdpi.comnih.gov The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the active site of the target protein.
A notable example is the docking of benzothiazole derivatives into the ATP binding site of protein kinases, a common strategy for developing kinase inhibitors. biointerfaceresearch.com These studies not only predict the binding affinity but also provide a visual representation of the ligand-protein interactions, which is invaluable for medicinal chemists.
| Target Protein | Derivative Type | Key Interacting Residues | Binding Affinity/Score | Reference |
| Bcl-2 | Benzothiazole-triazole hybrid | Not specified | - | nih.gov |
| EGFR | Benzothiazole-pyrimidine hybrid | Not specified | - | nih.gov |
| ITK | Benzothiazole amide | Not specified | Sub-nanomolar | nih.gov |
| p56lck | Benzothiazole-thiazole hybrid | Not specified | - | biointerfaceresearch.com |
| VEGFR-2 | Amino-benzothiazole derivative | Not specified | IC50: 0.194 µM | nih.gov |
| BRAF | Amino-benzothiazole derivative | Not specified | IC50: 0.071 µM | nih.gov |
This table is populated with representative data from the cited literature and is not exhaustive.
The insights gained from molecular docking and ligand-protein interaction profiling form the foundation of structure-based drug design (SBDD). By understanding how the benzothiazole scaffold and its substituents interact with a target protein, medicinal chemists can rationally design new derivatives with improved potency and selectivity.
The SBDD approach has been successfully applied to optimize benzothiazole-based inhibitors. For example, based on the crystal structures of inhibitor-ITK complexes, a series of benzothiazole amides were optimized to achieve sub-nanomolar inhibitory potency. nih.gov This iterative process of design, synthesis, and testing, guided by structural insights, is a hallmark of modern drug discovery.
Synthetic Applications and Chemical Building Block Utility of 5 Chloromethyl Benzo D Thiazole
Role in the Construction of Advanced Fused Heterocyclic Ring Systems
The development of novel fused heterocyclic systems is a significant area of research, driven by the quest for new therapeutic agents and functional materials. mdpi.comsemanticscholar.org 5-(Chloromethyl)benzo[d]thiazole serves as a key precursor in the synthesis of various fused heterocyclic structures. The reactive chloromethyl group provides a convenient handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the benzothiazole (B30560) core.
For instance, the reaction of this compound with various nucleophiles can initiate a cascade of reactions culminating in the formation of complex polycyclic systems. These reactions often proceed through an initial nucleophilic substitution at the chloromethyl group, followed by a subsequent intramolecular cyclization. This strategy has been employed to synthesize a variety of fused systems, including, but not limited to, thiazolo[3,2-a]benzimidazoles and benzo glpbio.comccspublishing.org.cnthiazolo[2,3-c] glpbio.comCurrent time information in Bangalore, IN.nih.govtriazoles. semanticscholar.orgnih.gov The specific fused system obtained is dependent on the nature of the reacting partner and the reaction conditions employed.
A notable example involves the synthesis of benzo glpbio.comccspublishing.org.cnthiazolo[2,3-c] glpbio.comCurrent time information in Bangalore, IN.nih.govtriazole derivatives. mdpi.comsemanticscholar.org This tricyclic system is of interest due to the biological activities exhibited by some of its members, such as antifungal and anti-inflammatory properties. mdpi.comsemanticscholar.org The synthesis can be achieved through a multi-step process that utilizes the reactivity of the chloromethyl group to construct the final triazole ring.
The ability to construct such advanced fused heterocyclic systems highlights the importance of this compound as a strategic building block in synthetic organic chemistry.
Design and Synthesis of Diverse Benzothiazole-Based Chemical Libraries
The generation of chemical libraries is a cornerstone of modern drug discovery and materials science research. nih.gov By systematically creating a large number of structurally related compounds, researchers can efficiently screen for molecules with desired biological activities or material properties. This compound is an ideal scaffold for the construction of diverse benzothiazole-based chemical libraries due to the reactivity of its chloromethyl group. nih.govacs.org
The chloromethyl group readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the introduction of a vast range of substituents and functional groups at the 5-position of the benzothiazole ring, leading to the rapid generation of a library of diverse analogs.
For example, a library of benzothiazole derivatives can be synthesized by reacting this compound with a collection of different piperazine (B1678402) derivatives. nih.gov Each reaction would yield a unique compound with a distinct piperazine moiety attached to the benzothiazole core via a methylene (B1212753) linker. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the piperazine ring.
The following table provides examples of the types of compounds that can be generated from this compound to build a chemical library.
| Reactant | Resulting Functional Group | Potential Application Area |
| Various Amines | Aminomethylbenzothiazoles | Medicinal Chemistry |
| Substituted Phenols | (Phenoxymethyl)benzothiazoles | Materials Science |
| Thiols | (Thioalkyl)methylbenzothiazoles | Agrochemicals |
| Carbanions | Alkyl/Aryl-ethylbenzothiazoles | Organic Electronics |
This systematic approach to library synthesis, enabled by the reactivity of this compound, is invaluable for the discovery of new lead compounds in various scientific fields.
Precursor in Molecular Hybridization Strategies
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. uran.uaresearchgate.net This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. This compound serves as a crucial precursor in this strategy, allowing for the covalent linkage of the benzothiazole scaffold to other pharmacophores. nih.govnih.gov
The reactive chloromethyl group acts as a chemical handle to connect the benzothiazole moiety to another bioactive core. For instance, it can be reacted with a functional group (e.g., an amine or a hydroxyl group) on another drug molecule or pharmacophore to form a new, larger hybrid molecule. This strategy has been successfully employed to synthesize novel compounds with potential applications in various therapeutic areas.
A key example is the synthesis of hybrid molecules combining the benzothiazole scaffold with other heterocyclic systems known for their biological activity, such as piperazine or quinoline. nih.govamazonaws.com In one study, 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides were reacted with appropriate piperazine derivatives to synthesize target compounds with potential applications in Alzheimer's disease treatment. nih.gov This demonstrates the utility of the chloromethyl functionality in linking the benzothiazole core to another pharmacophoric element.
The versatility of this compound as a precursor in molecular hybridization is a powerful tool for medicinal chemists in the design and synthesis of next-generation therapeutic agents.
Applications in Materials Science and Supramolecular Chemistry
The unique photophysical and electronic properties of the benzothiazole ring system make it an attractive component for the development of new materials. mdpi.com this compound provides a convenient entry point for incorporating the benzothiazole moiety into larger molecular architectures relevant to materials science and supramolecular chemistry. whiterose.ac.ukresearchgate.net
The reactive chloromethyl group can be used to attach the benzothiazole unit to polymers, surfaces, or other molecular building blocks to create functional materials. For example, the incorporation of benzothiazole derivatives into organic light-emitting diodes (OLEDs) and fluorescent sensors has been explored. mdpi.com The strong fluorescence often observed in benzothiazole-containing compounds is a key property exploited in these applications.
In the realm of supramolecular chemistry, this compound can be used to synthesize ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. whiterose.ac.ukmdpi.com The nitrogen atom in the thiazole (B1198619) ring and potentially other introduced functional groups can coordinate to metal ions, leading to the formation of well-defined, self-assembled structures. These materials can exhibit interesting properties such as porosity, luminescence, and catalysis.
For instance, the reaction of this compound with a suitable multidentate ligand precursor can lead to the formation of a ligand that, upon complexation with a metal ion, forms a supramolecular assembly. The properties of the resulting assembly can be tuned by modifying the structure of the benzothiazole-containing ligand.
The following table summarizes some potential applications of materials derived from this compound.
| Application Area | Desired Property | Role of Benzothiazole Moiety |
| Organic Electronics | Luminescence, Charge Transport | Emitter, Electron Transport Layer |
| Fluorescent Probes | High Quantum Yield, Stokes' Shift | Fluorophore |
| Metal-Organic Frameworks | Porosity, Catalysis, Luminescence | Ligand Component |
| Supramolecular Assemblies | Self-Assembly, Host-Guest Chemistry | Building Block |
The versatility of this compound as a building block opens up avenues for the creation of novel materials with tailored properties for a wide range of applications.
Structure Activity Relationship Sar Investigations of 5 Chloromethyl Benzo D Thiazole Derivatives in Vitro, Non Clinical
Positional and Substituent Effects on Chemical Reactivity and Biological Interactions
The chemical reactivity and biological profile of 5-(chloromethyl)benzo[d]thiazole derivatives are profoundly influenced by the position and nature of various substituents on the benzothiazole (B30560) core and any attached moieties. The chloromethyl group itself is a key reactive site, often utilized for nucleophilic substitution to introduce larger, more complex functional groups. mdpi.com
The biological activity is highly dependent on the substitution pattern. For instance, in a series of benzothiazole-carboxamide hybrids designed as anticancer agents, the type and position of substituents on an attached phenyl ring dictate the potency. japsonline.com Halogen substituents like chlorine and fluorine show variable effects based on their location, with some derivatives exhibiting moderate to high efficacy against cancer cell lines such as MCF-7 (breast) and HCT-116 (colon). japsonline.com Specifically, a 4-hydroxy substituent on the phenyl ring of a benzothiazole-carboxamide hybrid resulted in the most potent compound against these cell lines. japsonline.com In contrast, nitro groups tend to confer moderate to low potency, and their effect is also position-dependent. japsonline.com
Similarly, in derivatives designed as tyrosinase inhibitors, a chlorine atom at the 5-position of the benzothiazole ring, combined with specific substitutions on a 2-phenyl group, was crucial for activity. nih.gov The introduction of methoxy (B1213986) and chloro groups into benzamide-based benzothiazole derivatives has also been shown to enhance anticancer activity. tandfonline.comnih.gov Furthermore, studies on related heterocyclic systems show that electron-withdrawing groups, such as trifluoromethyl, can significantly increase the rate of certain chemical reactions, highlighting the electronic influence of substituents on the reactivity of the core structure. scirp.org
Systematic Chemical Modification and its Impact on Biochemical Target Binding
Systematic chemical modification is a cornerstone of drug discovery, allowing researchers to methodically probe the interactions between a molecule and its biochemical target. This process, often termed hit-to-lead optimization, involves the iterative synthesis and testing of analogues to improve activity and drug-like properties. diva-portal.orgdiva-portal.orgnih.govacs.org
Another study focused on synthesizing dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for potential Alzheimer's disease treatment, based on a 4-(chloromethyl)-N-(benzo[d]thiazol-2-yl)benzamide scaffold. nih.govrsc.orgresearchgate.net In this work, the chloromethyl group was reacted with various piperazine (B1678402) derivatives to create a library of final compounds. nih.govrsc.orgresearchgate.net The results showed that the nature of the substituent on the piperazine ring significantly impacted enzyme inhibition. For example, compound 4f , which features a 4-(2-fluorophenyl)piperazin-1-yl moiety, was the most potent dual inhibitor. rsc.orgresearchgate.net The presence of a methoxy group on the benzothiazole ring also modulated activity, demonstrating how systematic changes at multiple positions can fine-tune target binding. nih.govresearchgate.net
| Compound | Substituent (R) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
|---|---|---|---|
| 6j | 4-OH | 6.56 | 7.83 |
| 6f | 2-Cl | 15.24 | 20.17 |
| 6g | 3-Cl | 18.92 | 14.33 |
| 6h | 4-F | 21.88 | 25.41 |
| 6n | 4-NO₂ | 35.67 | 41.29 |
| 6o | 3-NO₂ | 28.45 | 22.16 |
| Compound | Benzothiazole Substituent | Piperazine Substituent | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
|---|---|---|---|---|
| 4a | H | Phenyl | 56.3 ± 2.5 | 67.4 ± 3.1 |
| 4d | H | 2-Fluorophenyl | 89.6 ± 3.2 | 109.7 ± 4.3 |
| 4f | H | 4-Fluorophenyl | 23.4 ± 1.1 | 40.3 ± 1.7 |
| 4h | 5-Methoxy | Phenyl | 64.9 ± 2.9 | 85.1 ± 3.8 |
| 4k | 5-Methoxy | 2-Fluorophenyl | 102.5 ± 4.8 | 124.3 ± 5.8 |
| 4m | 5-Methoxy | 4-Fluorophenyl | 27.8 ± 1.0 | 56.7 ± 2.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. sciengine.com This approach is invaluable for predictive design, allowing for the in-silico screening of virtual compounds and prioritizing synthetic efforts toward molecules with the highest predicted potency. researchgate.net
The QSAR process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges, dipole moment), and steric or topological features (e.g., molecular surface area, connectivity indices). benthamdirect.comejbps.com Using statistical methods like multiple linear regression (MLR), an equation is generated that models the biological activity as a function of these descriptors. sciengine.com
For benzothiazole derivatives, QSAR studies have been successfully applied to predict various biological activities, including anticancer and anti-inflammatory effects. sciengine.comejbps.com For instance, one study on benzothiazole derivatives as p56lck inhibitors found that descriptors related to subdivided surface area, water-accessible surface area, and partial charges were major contributors to the model. benthamdirect.com Another QSAR analysis of anti-inflammatory benzothiazoles identified the lipophilicity parameter (XlogP) as a key descriptor. ejbps.com These models are typically validated internally using cross-validation techniques (e.g., leave-one-out) and externally with a test set of compounds not used in model generation to ensure their predictive power and robustness. researchgate.netbenthamdirect.com A successful QSAR model, with high correlation coefficients (R²) and cross-validation coefficients (q²), can then be used to predict the activity of newly designed, unsynthesized derivatives, thereby guiding the design of more potent agents. sciengine.com
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its interaction with biological targets. Molecular recognition, the process by which a molecule binds to a specific site on a protein or other macromolecule, is highly dependent on a precise geometric and electronic complementarity. Conformational analysis, therefore, is essential for understanding and predicting biological activity.
Computational methods like Density Functional Theory (DFT) and molecular docking are powerful tools for this purpose. mdpi.com DFT calculations can determine the optimized geometry and electronic properties of a molecule, such as the molecular electrostatic potential (MEP) surface. scirp.org The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential hydrogen bonding patterns and other non-covalent interactions that govern molecular recognition. scirp.org
Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred binding mode and affinity. nih.gov For benzothiazole derivatives, docking studies have revealed how they orient themselves within the active sites of enzymes like dihydroorotase or protein kinases. benthamdirect.comnih.gov These studies show that interactions such as hydrogen bonds with specific amino acid residues and hydrophobic interactions with bulky rings are key to binding. nih.gov
The importance of conformation is further underscored by hit-to-lead optimization studies where co-crystal structures of inhibitors bound to their target enzymes are obtained. diva-portal.orgdiva-portal.orgnih.govacs.orgacs.org These experimental structures provide definitive proof of the bioactive conformation and the precise interactions involved, serving as an invaluable guide for the rational design of new derivatives. acs.org For example, the crystal structure of a benzothiazole inhibitor in the ATP-binding site of DNA gyrase revealed key interactions that were then exploited to design new analogues with improved properties. diva-portal.orgdiva-portal.orgnih.govacs.orgacs.org The analysis of large structural databases, such as the Cambridge Structural Database (CSD) for small molecules and the Protein Data Bank (PDB) for macromolecules, also provides crucial information on the preferred torsion angles and low-energy conformations of molecular fragments, which is directly relevant to structure-based drug design. acs.org
Q & A
Basic: What are the standard synthetic routes for preparing 5-(chloromethyl)benzo[d]thiazole derivatives?
A common method involves base-catalyzed cyclization or substitution reactions. For example, hydrazine derivatives can react with chalcones in poly(ethylene glycol) (PEG-400) under basic conditions to yield pyrazoline derivatives with a benzo[d]thiazole core . Another approach uses chloroacetic acid and potassium hydroxide in ethanol to synthesize glycine derivatives of 5-chlorobenzo[d]thiazole, followed by recrystallization for purification . These methods emphasize solvent selection (e.g., PEG-400 for eco-friendly synthesis) and recrystallization steps to ensure purity.
Advanced: How can nickel-catalyzed cross-coupling reactions optimize the synthesis of 2-substituted benzo[d]thiazole derivatives?
Nickel catalysis (e.g., NiCl₂(dppf) with 2,2'-bipyridine ligands) enables coupling of 2-substituted benzo[d]thiazoles with aryl or alkenyl aluminum reagents. Yields range from 41–94%, depending on substituent electronic effects. Electron-withdrawing groups on the aromatic ring of organoaluminum reagents reduce reaction efficiency, while electron-donating groups enhance it. Microwave-assisted conditions further accelerate the reaction compared to conventional heating . Researchers should optimize ligand ratios (4 mol% catalyst) and monitor reaction progress via TLC or HPLC to maximize yield.
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic P1 symmetry with unit cell parameters a = 8.9714 Å, b = 9.3564 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects, such as aromatic proton shifts at δ 7.42–7.60 ppm in DMSO-d₆ .
- GC-MS : Validates molecular weight (e.g., 125.191 g/mol for 5-ethenyl-4-methylthiazole) and detects volatile byproducts .
Advanced: How do electronic effects of substituents influence reaction outcomes in benzo[d]thiazole chemistry?
Substituents alter reaction kinetics and regioselectivity. For example, electron-donating groups (e.g., -OCH₃) on the benzo[d]thiazole ring increase nucleophilicity, favoring cross-coupling with aryl aluminum reagents. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity, necessitating higher catalyst loading or prolonged reaction times . In anti-tubercular studies, bromo substituents (e.g., 5a in ) show lower MIC values (50 µg/mL) compared to chloro analogs, highlighting the role of halogen electronegativity in bioactivity.
Basic: What biological screening methods are used to evaluate benzo[d]thiazole derivatives?
- Microplate Alamar Blue Assay (MABA) : Determines anti-tubercular activity against M. tuberculosis H37Rv, with MIC values calculated after 5-day incubation .
- In vivo analgesic models : Compounds are assessed using acetic acid-induced writhing tests in rodents, with dose-dependent inhibition compared to standard drugs like aspirin .
- Docking studies : Molecular docking (e.g., with Autodock Vina) predicts binding poses to targets like mycobacterial enzymes, guiding structural optimization .
Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Discrepancies often arise from subtle structural differences. For instance, pyrazole-substituted benzimidazoles (5a vs. 5c in ) show varying anti-tubercular potencies due to halogen size (Br vs. Cl) affecting hydrophobic interactions. Researchers should perform:
- SAR (Structure-Activity Relationship) studies : Systematically vary substituents (e.g., alkyl, aryl, halogens) and correlate with bioassay data.
- ADMET profiling : Use tools like Molinspiration to predict bioavailability, ensuring observed activities are not confounded by poor pharmacokinetics .
Basic: What are the applications of this compound in medicinal chemistry?
The chloromethyl group serves as a versatile handle for functionalization. Derivatives are precursors for:
- Antimicrobial agents : Thiazole-triazole hybrids (e.g., compound 9c in ) inhibit bacterial growth via membrane disruption.
- Anticancer compounds : Imidazo[2,1-b][1,3,4]thiadiazoles derived from brominated intermediates show cytotoxicity by topoisomerase inhibition .
Advanced: What mechanistic insights explain the formation of thiazole intermediates in synthesis?
Thiazole rings form via cyclization of thiosemicarbazides with carboxylic acids, as seen in imidazo[2,1-b][1,3,4]thiadiazole synthesis . Nickel-catalyzed mechanisms involve oxidative addition of C-Cl bonds to Ni(0), followed by transmetalation with organoaluminum reagents and reductive elimination to form C-C bonds . Isotopic labeling (e.g., ¹³C-glycine) or DFT calculations can validate proposed pathways.
Basic: How are purity and stability ensured during storage of this compound?
- HPLC analysis : Monitors degradation products; >95% purity is typical .
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- COA (Certificate of Analysis) : Verify lot-specific data (e.g., CAS 1262889-04-2) for solvent residues and moisture content .
Advanced: What strategies mitigate low yields in multi-step syntheses of benzo[d]thiazole derivatives?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., ).
- Ligand optimization : Bidentate ligands (e.g., 2,2'-bipyridine) stabilize catalytic intermediates .
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps like bromination with NBS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
